
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that is involved in cell cycle regulation, spindle assembly, and centrosome maturation. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide targets the Aurora A kinase enzyme, which is overexpressed in various types of cancer cells. Aurora A kinase plays a crucial role in cell division and is involved in the regulation of spindle assembly and centrosome maturation. This compound inhibits the activity of Aurora A kinase, leading to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical studies. This compound inhibits the growth of cancer cells by inducing mitotic defects, cell cycle arrest, and apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its anticancer activity in preclinical studies. However, this compound has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has several potential future directions for research. One direction is to investigate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, more research is needed to establish the safety and efficacy of this compound in humans. Overall, this compound is a promising candidate for cancer therapy, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-chlorophenyl isocyanate with 4-methoxy-2-methylpyridine-3-amine, followed by the reaction with 1,4-dioxopiperazine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, cell cycle arrest, and mitotic defects in cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-25-15-10-12(6-7-19-15)22-9-8-21(11-16(22)23)17(24)20-14-5-3-2-4-13(14)18/h2-7,10H,8-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDSICGXMPNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

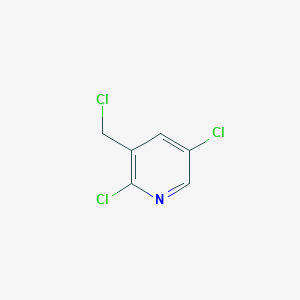
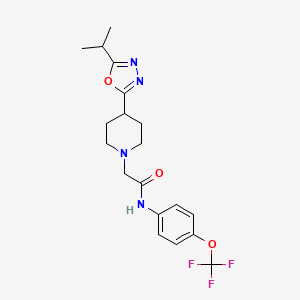
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
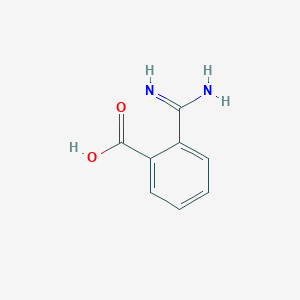
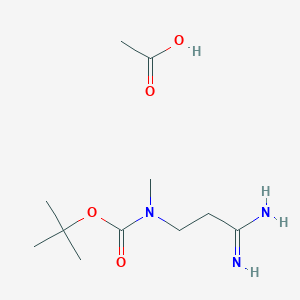
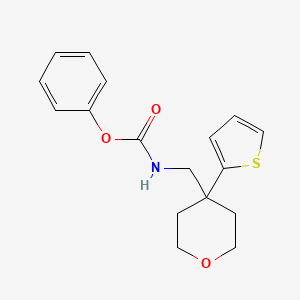
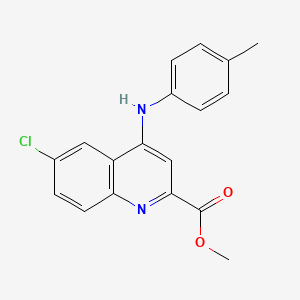
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

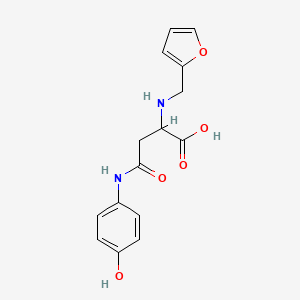
![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)